molecular formula C9H10O3 B15075788 2',6'-Dihydroxy-3'-methylacetophenone CAS No. 29183-78-6

2',6'-Dihydroxy-3'-methylacetophenone

Cat. No.: B15075788
CAS No.: 29183-78-6
M. Wt: 166.17 g/mol
InChI Key: QAWBTVDBXWOTRD-UHFFFAOYSA-N
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Description

2’,6’-Dihydroxy-3’-methylacetophenone is an organic compound with the molecular formula C9H10O3 and a molecular weight of 166.1739 g/mol It is a phenolic compound, characterized by the presence of hydroxyl groups attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Dihydroxy-3’-methylacetophenone can be achieved through several methods. One common approach involves the cyclization reaction of p-hydroxybenzyl aldehyde. This reaction typically requires specific oxidizing agents to obtain the desired product . The reaction conditions, such as temperature and solvent, play a crucial role in the yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of 2’,6’-Dihydroxy-3’-methylacetophenone may involve large-scale chemical processes. These processes often utilize readily available raw materials and optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of advanced technologies and equipment can further enhance the production yield and quality.

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dihydroxy-3’-methylacetophenone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups and the acetophenone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize 2’,6’-Dihydroxy-3’-methylacetophenone.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

2’,6’-Dihydroxy-3’-methylacetophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,6’-Dihydroxy-3’-methylacetophenone involves its interaction with molecular targets and pathways. The hydroxyl groups in the compound can participate in hydrogen bonding and electron transfer processes, influencing various biochemical pathways. These interactions may contribute to its observed biological activities, such as antioxidant and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,6’-Dihydroxy-3’-methylacetophenone is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological properties. Compared to similar compounds, it may exhibit distinct antioxidant and antimicrobial activities, making it valuable for various applications.

Properties

CAS No.

29183-78-6

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

1-(2,6-dihydroxy-3-methylphenyl)ethanone

InChI

InChI=1S/C9H10O3/c1-5-3-4-7(11)8(6(2)10)9(5)12/h3-4,11-12H,1-2H3

InChI Key

QAWBTVDBXWOTRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)O)C(=O)C)O

Origin of Product

United States

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